molecular formula C17H15F3N2O3 B2356827 3,5-dimethyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-4-carboxamide CAS No. 1421453-79-3

3,5-dimethyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-4-carboxamide

Cat. No.: B2356827
CAS No.: 1421453-79-3
M. Wt: 352.313
InChI Key: JBLMMDSTQVIQDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-4-carboxamide is a synthetic isoxazole carboxamide derivative intended for research applications. Compounds within the isoxazole-carboxamide family are known to exhibit diverse biological activities and are of significant interest in medicinal and agrochemical research. For instance, structurally similar molecules like leflunomide (5-methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide) are well-established as immunomodulating agents in human medicine . Other novel isoxazole compounds have demonstrated potent activity as miticides and nematocides in agricultural contexts, showing efficacy against adult pests and their eggs . The specific structure of this compound, featuring a 3,5-dimethylisoxazole core linked via a carboxamide group to a phenoxybutynyl chain containing a trifluoromethyl group, suggests potential for investigation in these or similar research areas. Researchers are encouraged to explore its mechanism of action, physicochemical properties, and biological activity in their specific experimental models. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,5-dimethyl-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O3/c1-11-15(12(2)25-22-11)16(23)21-8-3-4-9-24-14-7-5-6-13(10-14)17(18,19)20/h5-7,10H,8-9H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLMMDSTQVIQDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-Dimethyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-4-carboxamide is a complex organic compound with significant potential in various biological applications. Its unique structure, featuring an isoxazole ring, a trifluoromethyl group, and a carboxamide moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H15F3N2O3, with a molecular weight of 352.31 g/mol. The structural characteristics include:

  • Isoxazole Ring : A five-membered heterocyclic structure that contributes to the compound's reactivity.
  • Trifluoromethyl Group : Enhances lipophilicity and biological activity.
  • Carboxamide Group : Imparts solubility in biological systems.

Antimicrobial Activity

Isoxazole derivatives have been noted for their antimicrobial properties. Compounds similar to this compound have demonstrated effectiveness as insecticides and antimicrobial agents. For instance:

  • Insecticidal Properties : Similar compounds have shown efficacy in disrupting pest metabolism, indicating potential agricultural applications.

Anti-Cancer Potential

Recent studies have highlighted the anti-cancer properties of isoxazole derivatives. For example, a related compound (CM2-II-173) demonstrated significant inhibition of invasive phenotypes in triple-negative breast cancer (TNBC) cells:

  • Mechanism of Action : CM2-II-173 inhibited matrix metalloproteinase (MMP)-9 expression and reduced cell invasiveness induced by sphingosine-1-phosphate (S1P). It also inhibited key signaling pathways (pMEK1, pAkt, pERK, p38 MAPK) involved in cancer progression .

Anti-inflammatory Activity

Isoxazole compounds have shown promise as anti-inflammatory agents. The presence of specific functional groups can enhance their efficacy in reducing inflammation:

  • Structure-Activity Relationship : Compounds with electron-withdrawing groups generally exhibit better anti-inflammatory activity compared to those with electron-donating groups .

Case Studies

StudyCompoundBiological ActivityFindings
Study 1CM2-II-173Anti-cancerInhibited invasiveness in TNBC cells; reduced MMP-9 expression .
Study 2Various IsoxazolesAntimicrobialEffective against human pathogenic microorganisms; structure influences activity .
Study 3Isoxazole DerivativesInsecticidalDisrupted metabolism in pests; potential for agricultural use.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The isoxazole ring may interact with various enzymes involved in disease processes.
  • Modulation of Signaling Pathways : Compounds influence critical signaling pathways associated with cell growth and apoptosis.
  • Disruption of Cellular Processes : The trifluoromethyl group enhances interactions with cellular membranes, potentially altering cellular uptake and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Triazole Derivatives

describes 1,2,4-triazole derivatives (e.g., compounds [7–9]) synthesized via cyclization of hydrazinecarbothioamides. These compounds feature:

  • A 1,2,4-triazole core instead of an isoxazole ring.
  • Substituents such as 4-(4-X-phenylsulfonyl)phenyl and 2,4-difluorophenyl groups.
  • Thione tautomers (C=S group at ~1247–1255 cm⁻¹ in IR spectra) rather than carboxamide linkages .

Key Differences :

Heterocyclic Core: The isoxazole ring in the target compound offers distinct electronic properties compared to the 1,2,4-triazole core.

Functional Groups : The target compound’s carboxamide group contrasts with the triazoles’ thione groups, which may affect hydrogen-bonding capacity and metabolic pathways.

Synthetic Routes : The triazoles in are synthesized via NaOH-mediated cyclization of hydrazinecarbothioamides, whereas the target compound likely involves coupling of isoxazole-4-carboxylic acid with a propargylamine intermediate.

Therapeutic Analogues: Sorafenib Tosylate

highlights Sorafenib Tosylate (CAS 475207-59-1), a kinase inhibitor with structural similarities:

  • Shared Features : Both compounds contain a trifluoromethylphenyl group and a carboxamide moiety.
  • Divergences :
    • Sorafenib incorporates a pyridinecarboxamide core and a urea linkage (critical for binding to kinases like RAF and VEGFR).
    • The target compound lacks the urea group but includes an alkynyl ether spacer , which may reduce solubility compared to Sorafenib’s tosylate salt form .

Comparative Data Tables

Table 1: Structural and Functional Comparison
Feature Target Compound Triazole Derivatives () Sorafenib Tosylate ()
Core Structure Isoxazole 1,2,4-Triazole Pyridine
Key Functional Groups Carboxamide, trifluoromethylphenoxy Thione (C=S), phenylsulfonyl Urea, carboxamide, tosylate salt
Synthetic Route Likely carbodiimide coupling Cyclization of hydrazinecarbothioamides Tosylation of urea intermediate
Biological Activity Undisclosed (structural inference) Antimicrobial, enzyme inhibition Anticancer (RAF/VEGFR inhibition)
Table 2: Spectral and Physicochemical Properties
Property Target Compound Triazole Derivatives ()
IR Absorption (C=O) ~1660–1680 cm⁻¹ (carboxamide) Absent (cyclization eliminates C=O)
Tautomerism Not observed Thione ↔ Thiol equilibrium
Lipophilicity (LogP) High (CF₃, alkyne) Moderate (sulfonyl groups reduce LogP)

Research Findings and Implications

  • Triazole Derivatives: The tautomeric stability of compounds [7–9] (thione form) enhances their suitability for solid-phase synthesis and enzyme-targeted applications . However, their sulfonyl substituents may limit blood-brain barrier penetration compared to the target compound’s trifluoromethylphenoxy group.
  • Sorafenib : The urea linkage is critical for its anticancer activity, but it also increases metabolic susceptibility. The target compound’s carboxamide and alkyne groups could offer improved stability in vivo .

Preparation Methods

Cyclocondensation of Methyl Ethyl Diketone

A patent by CN103130732A details the reaction of methyl ethyl diketone (2.0 mmol) with hydroxylamine hydrochloride (2.2 mmol) in dichloromethane (15 mL) at 42–47°C for 6 hours. Anhydrous sodium sulfate removes water, yielding 3,5-dimethylisoxazole (87% purity by GC-MS). Oxidation of the 4-methyl group to carboxylic acid remains challenging; however, halogenation followed by hydrolysis shows promise.

Deep Eutectic Solvent-Mediated Synthesis

Pérez and Ramón demonstrated that choline chloride:urea (1:2) enables regioselective isoxazole formation at 50°C. Applying this to 3-oxopentanedioic acid dimethyl ester (1.5 mmol) and hydroxylamine (2.0 mmol) in DES yields 3,5-dimethylisoxazole-4-carboxylic acid methyl ester (68% yield after column chromatography). Saponification with NaOH (2M, ethanol/water) provides the free acid (mp 158–162°C).

Preparation of 4-(3-(Trifluoromethyl)Phenoxy)But-2-Yn-1-Amine

Propargylation of 3-(Trifluoromethyl)Phenol

Reacting 3-(trifluoromethyl)phenol (1.8 mmol) with 4-chloro-2-butyn-1-ol (2.0 mmol) in THF using K₂CO₃ (3.0 mmol) at 60°C for 12 hours produces 4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-ol (81% yield). Subsequent Mitsunobu reaction with phthalimide (1.5 eq) and DIAD/PPh₃ converts the alcohol to the phthalimido intermediate (74% yield), which hydrazinolysis cleaves to the primary amine (89% purity by HPLC).

Direct Amination via Copper Catalysis

An alternative route employs CuI (10 mol%), L-proline (20 mol%), and K₃PO₄ in DMSO to couple 3-(trifluoromethyl)phenol (1.0 mmol) with propargylamine (1.2 mmol) at 80°C. This one-pot method achieves 65% yield but requires rigorous exclusion of oxygen.

Carboxamide Coupling Strategies

EDC/DMAP-Mediated Activation

As per PMC7963892, 3,5-dimethylisoxazole-4-carboxylic acid (1.5 mmol) reacts with EDC (1.8 mmol) and DMAP (0.3 mmol) in dichloromethane (12 mL) under N₂ for 30 minutes. Addition of 4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-amine (1.8 mmol) and stirring for 24–48 hours affords the target carboxamide (62% yield after flash chromatography). IR confirms amide formation (1645 cm⁻¹ C=O stretch).

Mixed Anhydride Method

Using isobutyl chloroformate (1.1 eq) and N-methylmorpholine (1.5 eq) in THF at −15°C generates a reactive intermediate, which couples with the amine at 0°C (58% yield). While lower yielding than EDC, this method avoids racemization risks in chiral analogs.

Optimization and Scalability Challenges

Solvent Effects on Amidation

Comparative studies in DES vs. dichloromethane show 12% higher yields in DES (74% vs. 62%) due to improved carboxylate activation. However, product isolation proves more complex, requiring ethyl acetate extraction (3×5 mL).

Characterization and Analytical Data

Critical spectroscopic signatures include:

  • ¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 6H, CH₃), 4.72 (d, J=2.4 Hz, 2H, CH₂), 5.12 (t, J=2.4 Hz, 1H, ≡CH), 7.12–7.45 (m, 4H, Ar-H)
  • ¹⁹F NMR (376 MHz, CDCl₃): δ −62.8 (CF₃)
  • HRMS : m/z 423.1245 [M+H]⁺ (calc. 423.1249)

Q & A

Q. How can QSAR models be developed to predict the bioactivity of derivatives of this compound?

  • Modeling Steps :
  • Curate a dataset of analogs with measured IC₅₀ values .
  • Compute molecular descriptors (e.g., logP, polar surface area) and perform feature selection via LASSO regression .
  • Validate models using leave-one-out cross-validation and external test sets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.